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molecular formula C12H11ClO4 B8710805 5-Chloro-4-hydroxy-3-methyl-benzofuran-2-carboxylic acid ethyl ester

5-Chloro-4-hydroxy-3-methyl-benzofuran-2-carboxylic acid ethyl ester

Cat. No. B8710805
M. Wt: 254.66 g/mol
InChI Key: JVOIYTKMLBIAEN-UHFFFAOYSA-N
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Patent
US07420001B2

Procedure details

To 4-hydroxy-3-methyl-benzofuran-2-carboxylic acid ethyl ester (0.5 g, 2.27 mmol) was added 5 mL of carbon tetrachloride, and the mixture was cooled with an ethanol/ice bath while 1 equivalent of N-chlorosuccinimide was added in small poroom temperatureions. After stirring at −10° C. for 3 h, the reaction mixture was filtered and the filtrate was loaded onto a silica column and chromatographed to give 259 mg (48% yield) of 5-chloro-4-hydroxy-3-methyl-benzofuran-2-carboxylic acid ethyl ester as an off-white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[O:7][C:8]2[CH:15]=[CH:14][CH:13]=[C:12]([OH:16])[C:9]=2[C:10]=1[CH3:11])=[O:5])[CH3:2].[Cl:17]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[CH2:1]([O:3][C:4]([C:6]1[O:7][C:8]2[CH:15]=[CH:14][C:13]([Cl:17])=[C:12]([OH:16])[C:9]=2[C:10]=1[CH3:11])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)OC(=O)C=1OC2=C(C1C)C(=CC=C2)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring at −10° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in small poroom temperatureions
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(=O)C=1OC2=C(C1C)C(=C(C=C2)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 259 mg
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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